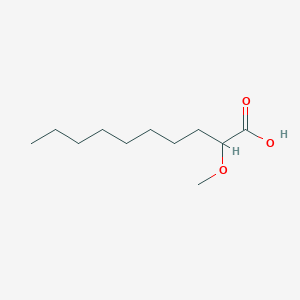
lithium;2H-thiopyran-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2H-thiopyran-2-ide typically involves the reaction of lithium with 2H-thiopyran-2-thione. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of a diester in the presence of a strong base, such as lithium diisopropylamide (LDA) . Another method involves the photochemical generation of thioaldehydes, which are then reacted with electron-rich 1,3-butadienes in thia-Diels–Alder reactions to form 3,6-dihydro-2H-thiopyrans .
Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as reduced reaction times and higher yields compared to traditional batch processes . This method also allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;2H-thiopyran-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 2H-thiopyran-2-thione . It also participates in cycloaddition reactions, such as the thia-Diels–Alder reaction, where it reacts with dienes to form cyclic products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions often involve the use of solvents such as chloroform or dichloromethane and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed: Major products formed from the reactions of this compound include 2H-thiopyran-2-thione, 3,6-dihydro-2H-thiopyrans, and various substituted thiopyrans depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Lithium;2H-thiopyran-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing heterocycles . In biology, it has been studied for its potential role in redox regulation and hydrogen sulfide signaling . In medicine, it may have applications in drug development due to its unique chemical properties and ability to interact with biological molecules . In industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of lithium;2H-thiopyran-2-ide involves its ability to undergo redox reactions and interact with various molecular targets. For example, it can convert hydrogen sulfide to hydrogen persulfide, which plays a role in redox signaling and cellular regulation . The compound’s sulfur-containing structure allows it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to lithium;2H-thiopyran-2-ide include 2H-thiopyran-2-thione, 2H-pyran-2-one, and 2H-thiopyran-2-one . These compounds share the sulfur-containing heterocyclic structure but differ in their specific chemical properties and reactivity.
Uniqueness: This compound is unique due to the presence of lithium, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific redox reactions . This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
67744-19-8 |
|---|---|
Molekularformel |
C5H5LiS |
Molekulargewicht |
104.1 g/mol |
IUPAC-Name |
lithium;2H-thiopyran-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChI-Schlüssel |
LOPPOOUHNHZDQU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH-]1C=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


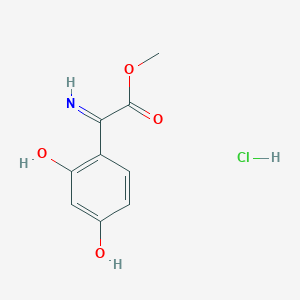
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
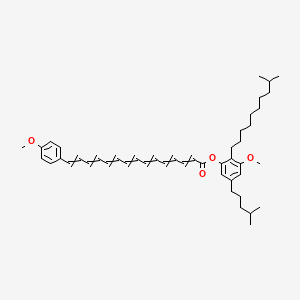

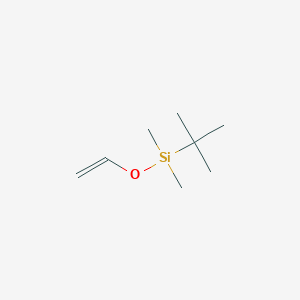





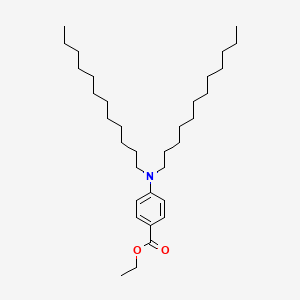

oxophosphanium](/img/structure/B14473122.png)
